Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride: A Technical Guide
Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a detailed, two-step experimental protocol, presents illustrative quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy
The synthesis of 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride can be efficiently achieved through a two-step process. The first step involves the formation of the imidazolidin-2-one ring on a protected piperidine core, followed by the deprotection and formation of the hydrochloride salt in the second step. This strategy utilizes commercially available starting materials and employs robust chemical transformations.
The proposed synthetic pathway begins with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). This starting material is first reacted with 2-chloroethyl isocyanate to form the intermediate N-(tert-butoxycarbonyl)-1-(4-(3-(2-chloroethyl)ureido)piperidin-1-yl)ethan-1-one. This urea derivative then undergoes an intramolecular cyclization under basic conditions to yield tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid, which concurrently forms the desired hydrochloride salt of the product.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
This procedure details the formation of the imidazolidin-2-one ring on the N-Boc protected piperidine scaffold.
Materials:
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tert-Butyl 4-aminopiperidine-1-carboxylate
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2-Chloroethyl isocyanate
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Urea Formation: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The solution is cooled to 0 °C in an ice bath. 2-Chloroethyl isocyanate (1.1 eq) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Isolation of Urea Intermediate: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-chloroethyl)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)urea, which can be used in the next step without further purification or purified by column chromatography if necessary.
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Intramolecular Cyclization: The crude urea intermediate is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C, and sodium hydride (1.5 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate as a solid.
Step 2: Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride
This procedure describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.
Materials:
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tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
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4 M Hydrochloric acid in 1,4-dioxane
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Methanol (MeOH)
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Diethyl ether
Procedure:
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Deprotection: tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of methanol. To this solution, a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl) is added at room temperature.
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Reaction Monitoring and Product Precipitation: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection is monitored by TLC. The product, 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride, is expected to precipitate out of the solution as a white solid.
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Isolation and Purification: The precipitate is collected by vacuum filtration. The solid is washed with a small amount of cold diethyl ether to remove any non-polar impurities. The product is then dried under vacuum to yield the final 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if further purification is required.[1]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| Step 1 | |||
| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.28 | 0.05 | 1.0 |
| 2-Chloroethyl isocyanate | 105.52 | 0.055 | 1.1 |
| Triethylamine | 101.19 | 0.06 | 1.2 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 0.075 | 1.5 |
| Step 2 | |||
| tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | 269.35 | 0.04 | 1.0 |
| 4 M HCl in Dioxane | 36.46 (HCl) | 0.20 | 5.0 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | C₁₃H₂₃N₃O₃ | 269.35 | 75-85 | White to off-white solid |
| 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride | C₈H₁₆ClN₃O | 205.69 | 90-98 | White crystalline solid |
Visualization
Synthesis Pathway
The following diagram illustrates the two-step synthesis of 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
